(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol
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Overview
Description
(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features a pyridine ring, a dioxane ring, and an amino group, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
- Indole derivatives can exert their effects through various mechanisms. For example:
- Inhibition of Microtubule Polymerization : Some indole compounds inhibit microtubule polymerization by binding to the colchicine site, affecting cell migration, cell cycle progression, and apoptosis .
- Nur77-Dependent Apoptosis : Another indole derivative induced Nur77-mitochondrial targeting, leading to apoptosis in cancer cells .
Mode of Action
Biochemical Analysis
Biochemical Properties
(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of various metabolites. This interaction can lead to changes in the concentration of key metabolic intermediates, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol typically involves the reaction of pyridine derivatives with dioxane intermediates under controlled conditions. One common method includes the condensation of 2-pyridinecarboxaldehyde with 1,3-dioxane-5-methanol in the presence of an amine catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with halogenated compounds, to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine or dioxane derivatives.
Scientific Research Applications
(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Properties
IUPAC Name |
(5-amino-2-pyridin-3-yl-1,3-dioxan-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-10(5-13)6-14-9(15-7-10)8-2-1-3-12-4-8/h1-4,9,13H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFIYRXDIMPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CN=CC=C2)(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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